N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZBQCBVVNFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition:
Preliminary studies indicate that compounds similar to N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exhibit significant inhibitory effects on enzymes such as:
- Acetylcholinesterase: Inhibition may lead to potential treatments for neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain.
- Alpha-glucosidase: This inhibition could be beneficial in managing diabetes by slowing carbohydrate absorption.
2. Molecular Docking Studies:
Molecular docking studies have shown that this compound can effectively bind to specific enzyme active sites. These studies help elucidate its mechanism of action and predict its efficacy against various biological targets .
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
Research has demonstrated that derivatives of benzothiazole compounds exhibit neuroprotective properties. A study found that similar compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
Case Study 2: Antidiabetic Activity
In vitro assays have shown that this compound can inhibit alpha-glucosidase activity effectively. This suggests its potential use as an antidiabetic agent .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The closest structural analogue identified is N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (CAS 868375-15-9, Compound A ) . Key differences include:
| Property | Target Compound | Compound A |
|---|---|---|
| Substituents | - 3-methyl group on benzothiazole - 4-oxo chromene - 2,3-dihydro benzothiazole |
- 3-ethyl group on benzothiazole - 2-oxo chromene - Fully unsaturated benzothiazole |
| Molecular Formula | C₁₈H₁₂F₂N₂O₃S (estimated) | C₁₉H₁₂F₂N₂O₃S |
| Molecular Weight | ~372.4 g/mol (calculated) | 386.4 g/mol |
| XLogP3 | ~3.8 (predicted; lower than Compound A due to smaller methyl group) | 4.3 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 2 | 2 |
Key Observations :
- Substituent Size and Hydrophobicity : The ethyl group in Compound A increases its lipophilicity (XLogP3 = 4.3) compared to the methyl-substituted target compound (predicted XLogP3 ~3.8). This may influence solubility and membrane permeability in biological systems.
- Chromene Oxo Position : The 4-oxo group in the target compound vs. 2-oxo in Compound A may affect intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for crystal packing or binding to biological targets .
Crystallographic and Computational Analysis
Both compounds likely require advanced crystallographic software (e.g., SHELXL for refinement, ORTEP for visualization) to resolve their complex structures . The partially saturated benzothiazole in the target compound may introduce challenges in modeling anisotropic displacement parameters compared to Compound A’s planar system.
Hydrogen Bonding and Crystal Packing
While direct data on hydrogen bonding patterns are unavailable, the target compound’s 4-oxo chromene and carboxamide groups provide multiple hydrogen-bonding sites (6 acceptors). These features could facilitate supramolecular assembly, as seen in Etter’s graph-set analysis for analogous systems . Compound A’s 2-oxo chromene may adopt different packing motifs due to altered donor/acceptor geometry.
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound notable for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.3 g/mol. The structure features a benzothiazole moiety and difluoromethyl groups that enhance its reactivity and biological activity. The presence of the 4-oxo-4H-chromene structure contributes to its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The fluorine atoms in the structure enhance binding affinity due to their electronegative nature, facilitating interactions with various biological targets. The compound has shown potential in inhibiting key enzymes associated with neurodegenerative diseases and cancer.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several important enzymes:
| Enzyme | Activity | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate inhibition | 10.4 μM |
| Butyrylcholinesterase (BChE) | Moderate inhibition | 9.9 μM |
| Cyclooxygenase (COX-2) | Moderate inhibition | 15.6 μM |
| Lipoxygenase (LOX) | Significant inhibition | 7.7 μM |
These activities suggest that the compound may be useful in treating conditions such as Alzheimer's disease and inflammatory disorders due to its ability to modulate enzyme activity related to neurotransmission and inflammation .
2. Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress-related damage in cells. Preliminary studies have indicated that it can scavenge free radicals effectively, contributing to its potential use in neuroprotective therapies .
3. Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast cancer) | 12.5 μM |
| HCT116 (Colon cancer) | 8.7 μM |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Recent studies have explored the pharmacological potential of this compound in detail:
- Study on Neurodegenerative Diseases : A study evaluated the effects of the compound on AChE and BChE activities in models of Alzheimer's disease, finding significant inhibition that could alleviate cognitive decline associated with enzyme dysfunction .
- Cancer Cell Line Studies : Research involving MCF-7 and HCT116 cell lines demonstrated the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Q. How should researchers address discrepancies in antimicrobial activity across structurally analogous compounds?
- Methodological Answer : Investigate solubility differences (logP calculations) and membrane permeability (Caco-2 assays). For example, acetamide derivatives (e.g., 4l–4n) showed reduced activity compared to carboxamides (4a–4j) due to decreased hydrogen-bonding capacity. Validate via time-kill assays to distinguish static vs. cidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
